molecular formula C6H5F2NO2S B2870685 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid CAS No. 1461714-21-5

2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid

Cat. No.: B2870685
CAS No.: 1461714-21-5
M. Wt: 193.17
InChI Key: GBCIRLJMVHDESE-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid is a fluorinated thiazole derivative characterized by a 4-methyl-substituted thiazole ring and a difluorinated acetic acid moiety. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is substituted at position 2 with the difluoroacetic acid group and at position 4 with a methyl group. Fluorine atoms enhance electronegativity and metabolic stability, while the methyl group modulates lipophilicity and steric hindrance. The compound is of interest in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators due to its resemblance to bioactive thiazole derivatives .

Properties

IUPAC Name

2,2-difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-3-2-12-4(9-3)6(7,8)5(10)11/h2H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCIRLJMVHDESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methylthiazole Intermediate

Chloroacetone reacts with thiourea derivatives under basic conditions to yield 4-methylthiazole-2-amine. For example, ethyl 2-chloro-3-oxobutanoate and 1-methylthiourea in pyridine produce ethyl 4-methyl-2-(methylamino)thiazole-5-carboxylate. Masking the amino group with a tert-butoxycarbonate (Boc) protects it during subsequent reactions.

Fluorination of Preformed Thiazole-2-Carboxylic Acid

Post-synthetic fluorination offers an alternative pathway, particularly when direct incorporation of fluorine during cyclization is challenging.

Synthesis of Thiazole-2-Carboxylic Acid

4-Methylthiazole-2-carboxylic acid is prepared via cyclization of thiourea with α-chloro-β-keto esters. For instance, ethyl 2-chloro-3-oxobutanoate and 1-methylthiourea yield ethyl 4-methylthiazole-2-carboxylate, which is hydrolyzed to the carboxylic acid.

α,α-Difluorination Using Deoxyfluorination Agents

The carboxylic acid undergoes deoxyfluorination with reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or DAST. This converts the α-hydrogens to fluorine atoms, yielding 2,2-difluoro-2-(4-methylthiazol-2-yl)acetic acid. Reaction conditions (e.g., −78°C in anhydrous dichloromethane) minimize side reactions.

Enaminone Cyclization Strategy

Enaminones serve as versatile intermediates for thiazole formation, enabling precise control over substituent placement.

Preparation of Difluoroacetyl Enaminone

Reaction of difluoroacetic acid with DMF-DMA (N,N-dimethylformamide dimethyl acetal) forms an enaminone precursor. Cyclization with elemental sulfur in the presence of copper iodide generates the thiazole ring. For example, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate and copper iodide in DMF yield the trifluoromethylated intermediate, which is hydrolyzed to the target compound.

Optimization of Reaction Conditions

Microwave irradiation accelerates cyclization, reducing reaction times from hours to minutes. Solvents like ethanol or acetonitrile facilitate high yields (65–85%).

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Challenges Advantages
Hantzsch Synthesis 50–70 Thioamide stability, fluorination step Scalability, established protocols
Post-Synthetic Fluorination 40–60 Low fluorination efficiency Avoids unstable intermediates
Enaminone Cyclization 70–85 High reagent cost Rapid, high-yield, microwave-compatible

Mechanistic Insights and Side Reactions

Racemization in Thiazole Formation

Calcium carbonate neutralizes hydrobromic acid during cyclization, preventing acid-catalyzed racemization at chiral centers. While the target compound lacks chirality, this step ensures regioselectivity.

Competing Acylation Reactions

Benzoyl chloride or trimethoxybenzoyl chloride may acylate amine intermediates unless protective groups (e.g., Boc) are employed.

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effective reagents like chloroacetone and thiourea. Continuous-flow systems enhance safety during fluorination steps, mitigating risks associated with gaseous byproducts.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs targeting various diseases. Its unique structure allows for the exploration of novel therapeutic pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain receptors, leading to biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid and analogous compounds:

Compound Name Molecular Formula Thiazole Substituents Acetic Acid Modifications Molecular Weight Key Properties/Applications Reference
2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid C₇H₆F₂NO₂S 4-methyl, 2-difluoroacetic acid 2,2-difluoro 218.19 (calc.) High electronegativity, metabolic stability N/A
[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]acetic acid C₁₁H₈FNO₂S 2-(2-fluorophenyl), 4-acetic acid Non-fluorinated 237.25 Potential kinase inhibition
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid C₁₄H₁₁F₃NO₂S 5-methyl, 2-(trifluoromethylphenyl) Non-fluorinated 330.31 Enhanced lipophilicity, drug candidate
(4-Methyl-thiazol-2-ylsulfanyl)-acetic acid C₆H₇NO₂S₂ 4-methyl, 2-sulfanyl Non-fluorinated 189.26 Chelation potential, moderate acidity
[4-(3,4-difluorophenyl)-2-oxo-1,3-thiazol-3(2H)-yl]acetic acid C₁₁H₇F₂NO₃S 4-(3,4-difluorophenyl), 2-oxo Non-fluorinated 271.24 Thiazolone scaffold, anti-inflammatory

Key Observations:

Fluorination of the acetic acid moiety increases acidity (pKa ~1.5–2.5 estimated) compared to non-fluorinated derivatives, enhancing solubility in polar solvents and ionic interactions with biological targets .

Electronic Properties :

  • The difluoroacetic acid group introduces strong electron-withdrawing effects, stabilizing the deprotonated carboxylate form, which is critical for interactions with positively charged residues in enzymes or receptors.
  • Compounds with aryl substituents (e.g., trifluoromethylphenyl in ) exhibit extended π-conjugation, altering electronic distribution and binding affinity.

Biological Relevance :

  • Thiazole derivatives with fluorinated acetic acid groups (e.g., the target compound) are explored as protease or kinase inhibitors due to their ability to mimic natural substrates .
  • Sulfanyl or oxo modifications (e.g., ) may confer redox activity or hydrogen-bonding capacity, useful in metal chelation or allosteric modulation.

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for similar thiazoles, such as condensation of thioureas with α-halo ketones (e.g., chloroacetone in ), followed by fluorination steps.

Research Findings and Implications

  • Metabolic Stability: Fluorination in the target compound reduces susceptibility to oxidative metabolism, a common issue in non-fluorinated thiazoles .
  • Structure-Activity Relationships (SAR) : The 4-methyl group optimizes steric fit in hydrophobic enzyme pockets, as seen in glucokinase activators (e.g., ).
  • Limitations: Limited solubility of highly fluorinated compounds (logP ~1.8–2.5 estimated) may require formulation adjustments for bioavailability.

Biological Activity

2,2-Difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid (DFTAA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and mechanisms of action associated with DFTAA, supported by relevant case studies and research findings.

Chemical Formula: C₆H₅F₂NO₂S
Molecular Weight: 193.17 g/mol
IUPAC Name: 2,2-difluoro-2-(4-methyl-1,3-thiazol-2-yl)acetic acid
PubChem CID: 75480335
Appearance: White powder
Storage Conditions: Room temperature

Antitumor Activity

DFTAA has shown promising antitumor activity in various studies. The thiazole moiety is crucial for its cytotoxic effects. A structure-activity relationship (SAR) analysis indicated that the methyl group at position 4 of the thiazole ring enhances its activity against cancer cell lines. For instance, DFTAA exhibited an IC₅₀ value of approximately 1.61 µg/mL against certain tumor cell lines, indicating significant cytotoxic potential .

Antimicrobial Effects

Research has demonstrated that DFTAA possesses notable antibacterial properties. In a study assessing its efficacy against various bacterial strains, DFTAA showed a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Enterococcus faecalis. These results suggest that DFTAA could be a candidate for developing new antimicrobial agents .

The biological activity of DFTAA can be attributed to its ability to interact with cellular targets through hydrophobic interactions and hydrogen bonding. The presence of electron-donating groups in its structure enhances its binding affinity to target proteins involved in cell proliferation and survival pathways.

Case Study 1: Antitumor Efficacy

In a comparative study involving DFTAA and standard chemotherapeutic agents like doxorubicin, DFTAA was found to have comparable or superior efficacy in inhibiting the growth of human cancer cell lines such as HT29 (colon cancer) and Jurkat (leukemia). The study emphasized that DFTAA's unique structural features contribute to its enhanced anticancer properties .

Case Study 2: Antimicrobial Activity

A separate investigation evaluated the antibacterial activity of DFTAA against both Gram-positive and Gram-negative bacteria. The compound demonstrated significant potency with MIC values indicating effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that DFTAA could serve as a lead compound for antibiotic development .

Comparative Table of Biological Activities

Compound NameActivity TypeIC₅₀/MIC ValueReference
DFTAAAntitumor1.61 µg/mL
DFTAAAntibacterial8 µg/mL
DoxorubicinAntitumor~1 µg/mL

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